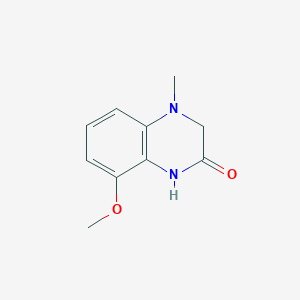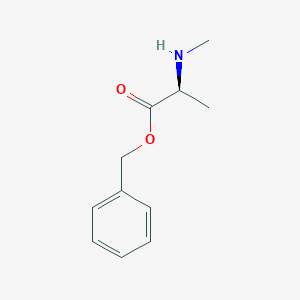![molecular formula C9H16N2O3 B11901439 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- CAS No. 138723-92-9](/img/structure/B11901439.png)
4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- is a chemical compound with the molecular formula C9H16N2O3. It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- can be achieved through multicomponent reactions. One such method involves the reaction of appropriate precursors under thermal or microwave activation . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. Industrial production would also involve rigorous purification steps to meet the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B, a key enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles: These compounds share a similar spirocyclic structure but differ in functional groups and specific applications.
3-Aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These derivatives are also spirocyclic compounds with potential biological activities.
Uniqueness
4-Oxa-1,2-diazaspiro[4.5]dec-1-ene, 3,3-dimethoxy- is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure.
Properties
CAS No. |
138723-92-9 |
|---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2,2-dimethoxy-1-oxa-3,4-diazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C9H16N2O3/c1-12-9(13-2)11-10-8(14-9)6-4-3-5-7-8/h3-7H2,1-2H3 |
InChI Key |
IBLDAXZFLLUYMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(N=NC2(O1)CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11901372.png)
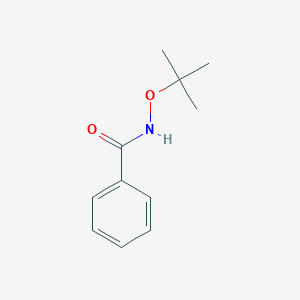
![[4,4'-Bipyridine]-3-carboxylic acid](/img/structure/B11901378.png)

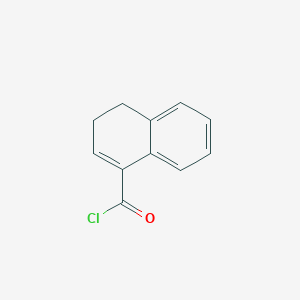


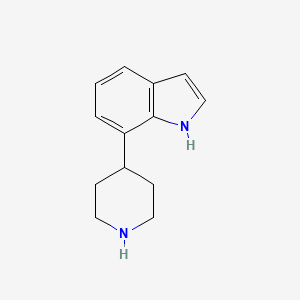

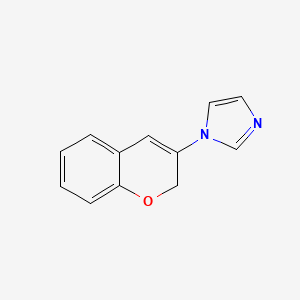
![Ethyl 2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11901428.png)
